molecular formula C12H11ClN2O2 B14882651 Ethyl 5-chloro-7-methyl-1,6-naphthyridine-8-carboxylate

Ethyl 5-chloro-7-methyl-1,6-naphthyridine-8-carboxylate

Cat. No.: B14882651
M. Wt: 250.68 g/mol
InChI Key: HBCQQSABIULHBP-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-7-methyl-1,6-naphthyridine-8-carboxylate is a synthetic organic compound belonging to the naphthyridine family. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-7-methyl-1,6-naphthyridine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-methylpyridine-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-7-methyl-1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 5-chloro-7-methyl-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-chloro-1,6-naphthyridine-8-carboxylate: Lacks the methyl group at the 7-position.

    Ethyl 7-methyl-1,6-naphthyridine-8-carboxylate: Lacks the chloro group at the 5-position.

    Methyl 5-chloro-7-methyl-1,6-naphthyridine-8-carboxylate: Has a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of both chloro and methyl substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 5-chloro-7-methyl-1,6-naphthyridine-8-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-3-17-12(16)9-7(2)15-11(13)8-5-4-6-14-10(8)9/h4-6H,3H2,1-2H3

InChI Key

HBCQQSABIULHBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C2=C1N=CC=C2)Cl)C

Origin of Product

United States

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